molecular formula C10H12ClN3 B13912454 1-Amino-6-aminomethylisoquinoline hydrochloride

1-Amino-6-aminomethylisoquinoline hydrochloride

Cat. No.: B13912454
M. Wt: 209.67 g/mol
InChI Key: ZQLGDZJSXZXKLU-UHFFFAOYSA-N
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Description

6-(aminomethyl)isoquinolin-1-amine;hydrochloride is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)isoquinolin-1-amine;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method is the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form the isoquinoline ring system.

Industrial Production Methods

Industrial production of 6-(aminomethyl)isoquinolin-1-amine;hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)isoquinolin-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

6-(aminomethyl)isoquinolin-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)isoquinolin-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.

    Quinoline: Another benzopyridine compound with applications in antimalarial drugs.

    1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids.

Uniqueness

6-(aminomethyl)isoquinolin-1-amine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6-(aminomethyl)isoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12;/h1-5H,6,11H2,(H2,12,13);1H

InChI Key

ZQLGDZJSXZXKLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1CN.Cl

Origin of Product

United States

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